molecular formula C10H9N3O2S B5429513 2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 5538-10-3

2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5429513
CAS No.: 5538-10-3
M. Wt: 235.26 g/mol
InChI Key: VLCRKESOODFRFQ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound has a benzamide group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-6-12-13-10(16-6)11-9(15)7-4-2-3-5-8(7)14/h2-5,14H,1H3,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCRKESOODFRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970713
Record name 2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5538-10-3
Record name 2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzoic acid with thiosemicarbazide to form the intermediate this compound. This reaction typically requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Microwave-assisted synthesis has been explored as a rapid and solvent-free approach to produce thiadiazole derivatives, including this compound . This method offers advantages such as reduced reaction times and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. In anticancer applications, the compound has been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . The thiadiazole ring is believed to play a crucial role in binding to the active sites of these enzymes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
  • 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide

Uniqueness

2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in anticancer research, making it a valuable candidate for further investigation .

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